molecular formula C11H10N4O2S3 B1421917 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide CAS No. 99845-39-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide

Cat. No. B1421917
CAS RN: 99845-39-3
M. Wt: 326.4 g/mol
InChI Key: FQXOHWUHHKQIOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide (ETITBS) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of the thiadiazole group of compounds, and is a member of the isothiocyanate family. ETITBS has been studied for its potential utility in various biochemical and physiological processes, as well as its advantages and limitations for laboratory experiments. In

Scientific Research Applications

Crystal Structure Analysis

  • Tautomerism in Crystal Structure : The crystal structure of a related compound, N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, displays an imine tautomer. This structure can be distinguished from the amine tautomer using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra (Li et al., 2014).

Anticancer Applications

  • Use in Photodynamic Therapy for Cancer : A derivative, (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, shows potential in photodynamic therapy applications for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
  • Anticonvulsant Properties : N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, another derivative, demonstrated high anticonvulsive activity, indicating potential for neurological disorders treatment (Sych et al., 2018).

Antimicrobial and Antiviral Applications

  • Antibacterial and Antifungal Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to the compound , exhibited notable antibacterial and antiviral activities, suggesting potential in treating infectious diseases (Tang et al., 2019).
  • Anticancer and Antimicrobial Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide, closely related to the compound of interest, have shown effectiveness as both anticancer and antimicrobial agents (Abd El-Gilil, 2019).

Chemical Synthesis and Characterization

  • Complex Synthesis and Properties : The synthesis and characterization of copper(II) complexes with N-sulfonamidate ligands derived from similar thiadiazole compounds have been explored, demonstrating potential in material science and chemistry (Hangan et al., 2007).

Pharmacological Evaluation

  • Anti-Inflammatory and Analgesic Agents : A series of substituted thiadiazoles were evaluated for their anti-inflammatory and analgesic properties, indicating the potential of related compounds in pain management and inflammation treatment (Shkair et al., 2016).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O2S3/c1-2-10-13-14-11(19-10)15-20(16,17)9-5-3-8(4-6-9)12-7-18/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXOHWUHHKQIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide
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